molecular formula C3H6O B032918 Acetone-d6 CAS No. 666-52-4

Acetone-d6

Cat. No. B032918
CAS RN: 666-52-4
M. Wt: 64.12 g/mol
InChI Key: CSCPPACGZOOCGX-WFGJKAKNSA-N
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Description

Synthesis Analysis

The synthesis of pure Acetone-d6 involves the reaction of heavy water (D2O) with propyne-d4 in the liquid phase using a mercury catalyst, as detailed by Hunziker et al. (1962). This process, starting from hydrolysis of magnesium carbide (Mg2C3) with heavy water, outlines a practical procedure for producing Acetone-d6, demonstrating minimal excess consumption of heavy water (5-10% over the theoretical amount) (Hunziker, Good, Meyer, & Günthard, 1962).

Molecular Structure Analysis

The ultraviolet absorption spectra of Acetone and Acetone-d6 reveal that the excited state of Acetone's C(CO)C skeleton is non-planar. Vibrational analyses carried out by Rao et al. (1970) and supported by CNDO/2 calculations confirm this observation, providing insight into the molecular structure's complexity (Rao, Chaturvedi, & Randhawa, 1970).

Chemical Reactions and Properties

Turpin et al. (2006) explored the reaction products of Acetone-d6 with OH radicals, highlighting the heterogeneous formation of acetic acid in simulation chambers. This study showed that the reaction yield of acetic acid from Acetone-d6 is significantly higher than that from non-deuterated Acetone, suggesting a specific pathway that favors acetic acid formation in the presence of deuterium atoms (Turpin, Tomas, Fittschen, Devolder, & Galloo, 2006).

Physical Properties Analysis

The multiphoton dissociation of Acetone-d6, as investigated by Mcnesby and Scanland (1979), provided quantitative predictions on the ethane/methane product ratio over a range of Acetone-d6 pressures. This study offers valuable insights into the physical properties of Acetone-d6, particularly its behavior under laser-induced decomposition (Mcnesby & Scanland, 1979).

Chemical Properties Analysis

The competitive interaction between Acetone and water for surface sites on TiO2(110) was examined, revealing how Acetone-d6 and water compete for adsorption and reaction sites. Henderson's (2005) work emphasizes the influence of water in inhibiting Acetone photo-oxidation on TiO2 surfaces, which is crucial for understanding the chemical behavior of Acetone-d6 in the presence of water (Henderson, 2005).

Scientific Research Applications

  • Electronic Relaxation Processes : Acetone-d6 aids in studying electronic relaxation processes in acetone and its derivatives (Borkman & Kearns, 1966).

  • Fluorescence Lifetime and Quantum Yield : It's used for studying fluorescence lifetime and fluorescence quantum yield in different environments (Halpern & Ware, 1971).

  • Conformational Equilibrium Studies : Researchers use it to study the conformational equilibrium of methylene-functionalized calixarenes (Kuno & Biali, 2009).

  • Photolysis Experiments : It's used in photolysis experiments to investigate reactions between CH3 and CH3-Hg-CH3 (Oswin, Rebbert & Steacie, 1955).

  • Chemical Ionization Mass Spectrometry : Acetone-d6 characterizes analytes and differentiates regio- and stereoisomers in this field (Prabhakar & Vairamani, 1998).

  • Aldol Condensation Studies : It's used in studies involving the slow formation of the C-C bond by the reaction of the enolate anion with acetone (Zhang, Hattori & Tanabe, 1988).

  • Vibrational Analysis : Used to derive approximate force fields for molecules like acetaldehyde and formaldehyde (Cossee & Schachtschneider, 1966).

  • Aminophospholipids Profiling and Quantification : Improves selectivity and accuracy in profiling and quantifying aminophospholipids in biological samples (Ma et al., 2018).

  • Spin-Correlated Radical Pairs Formation Rate : Measured in 2propanol (D8) studies (Levstein & Willigen, 1991).

  • Rydberg Transitions Analysis : Helps assess excited state energy calculations and empirical electron energy loss spectroscopy rules (Mcdiarmid & Sabljic, 1988).

Safety And Hazards

Acetone-d6 is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, and use explosion-proof electrical/ventilating/lighting equipment .

properties

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCPPACGZOOCGX-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216767
Record name (2H6)Acetone
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Molecular Weight

64.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Acetone-d6
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Vapor Pressure

372.0 [mmHg]
Record name Acetone-d6
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Product Name

Acetone-d6

CAS RN

666-52-4
Record name Acetone-d6
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Record name Acetone-D6
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Record name (2H6)Acetone
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Record name ACETONE-D6
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To benzonitrile was added 5 mmol of isobutane, 0.5 mmol of N-hydroxyphthalimide (NHPI) and 0.0125 mmol of cobalt acetate Co(OAc)2, and the resultant mixture was stirred under an air atmosphere at a pressure of 10 atm and at a temperature of 100° C. for 8 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, t-butanol (yield 81%) and acetone (yield 14%) were formed.
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5 mmol
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0.5 mmol
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cobalt acetate Co(OAc)2
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0.0125 mmol
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81%
Yield
14%

Synthesis routes and methods III

Procedure details

330 mg (2.17 mmol) of CsF, 81 mg (0.63 mmol) of thienylboronic acid and 36 mg (0.031 mmol) of tetrakis triphenylphosphine palladium (Pd(PPh3)4 were added to 100 mg (0.31 mmol) of 2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide) in 25 mL of DME and 2 mL of MeOH. The mixture was shaken 48 hrs at 80° C. under nitrogen. The reaction mixture is evaporated, redissolved in ethyl acetate and then washed with a saturated solution of NaHCO3. The organic layer was, after treatment with anhydrous sodium sulfate, evaporated under reduced pressure and the title compound was obtained by crystallization from acetone (48 mg, 48% yield).
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330 mg
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81 mg
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tetrakis triphenylphosphine palladium
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36 mg
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2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
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0.31 mmol
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25 mL
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2 mL
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Synthesis routes and methods IV

Procedure details

Thallic oxide was again prepared as in Example 1. 4.0 g of thallic oxide (8.8 mmoles), 30 g water (1.7 moles), 80 g propylene (1.9 moles) and 95 g carbon dioxide (2.2 moles) were added to the autoclave in Example 1 which was then heated to 70° C. for 2.0 hours. The analysis showed 0.81 mmoles propylene oxide (58% yield), 0.55 mmoles acetone (39% yield) and 0.06 mmoles propylene carbonate (4% yield) to have formed. 1.40 mmoles of thallous bicarbonate (16% conversion) was detected in a solution having a pH =7.9.
[Compound]
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oxide
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oxide
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4 g
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30 g
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80 g
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95 g
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Yield
58%
Yield
39%

Synthesis routes and methods V

Procedure details

4.0 g thallic oxide (8.8 mmoles) and 30 g water (1.7 moles) were added to a 300 cc Autoclave Engineers stainless steel Magnedrive Autoclave. The autoclave was cooled to -78° C. and 40 g propylene (0.95 mole) and 100 g carbon dioxide (2.3 mole) were introduced. The autoclave was then heated to 100° C. for 1.0 hour to reach a total pressure of 196.8 kg/cm2. The autoclave volatiles were then vented into a methyl ethyl ketone solution followed by a 0.10 M megnesium chloride-hydrochloric acid scrubber which trapped the propylene oxide. The excess hydrochloric acid was titrated with 0.10 M sodium hydroxide. The organics remaining in the aqueous solution were measured by standard gas chromatographic techniques. The analysis showed 1.01 mmoles propylene oxide (48% yield), 0.71 mmoles acetone (34% yield) and 0.10 mmoles propylene carbonate (5% yield). 2.1 mmoles of thallous bicarbonate (24% conversion) were detected in the water solution by atomic absorption techniques. The pH of the solution was measured to be 8.1. The yields of oxidized propylene products in this and the following examples are based on the thallic compounds reduced to the thallous state. The conversions of thallic reduction to thallous are based on the starting quantity of thallic compound.
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30 g
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stainless steel
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48%
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34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetone-d6
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Acetone-d6

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